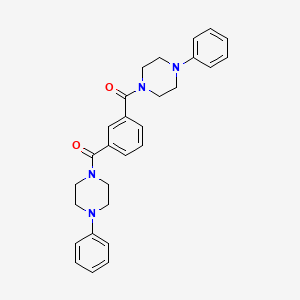
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide (DMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMB is a hydrazide derivative of 2,4-dimethoxybenzoic acid, which possesses a unique chemical structure that makes it a promising candidate for various research applications.
作用机制
The mechanism of action of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide as a fluorescent probe for H2O2 involves the oxidation of the hydrazide group in 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide by H2O2, which results in the formation of a highly fluorescent compound. The fluorescence intensity of the resulting compound is proportional to the concentration of H2O2 in the sample, making it a valuable tool for studying oxidative stress in biological systems.
The mechanism of action of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide as a PTP inhibitor involves the binding of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide to the active site of PTPs, which prevents the dephosphorylation of tyrosine residues on proteins. This results in the activation of downstream signaling pathways, which can lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, depending on the application. As a fluorescent probe for H2O2, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been used to study the role of oxidative stress in various biological systems, including cancer and aging. As a PTP inhibitor, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to activate downstream signaling pathways, which can lead to various physiological effects, including cell proliferation and differentiation.
实验室实验的优点和局限性
One of the main advantages of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its selectivity for H2O2 and PTPs, which makes it a valuable tool for studying oxidative stress and cellular signaling pathways. Additionally, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One limitation of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its potential toxicity, which can limit its use in certain applications. Additionally, the fluorescent properties of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can be affected by various factors, including pH and temperature, which can affect its accuracy as a probe for H2O2.
未来方向
There are several future directions for the research and development of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide. One potential direction is the modification of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide to improve its selectivity and sensitivity for H2O2 and PTPs. Additionally, the development of new methods for the synthesis and purification of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide could improve its availability and reduce its cost.
Another potential direction is the application of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide in in vivo studies, which could provide valuable insights into the role of oxidative stress and cellular signaling pathways in various diseases. Finally, the development of new applications for 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide, such as its use as a therapeutic agent, could lead to the development of new treatments for various diseases.
合成方法
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate. Another method involves the reaction of 2,4-dimethoxybenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with N-methyl-4-methoxyaniline. Both methods result in the formation of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide, which can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its use as a fluorescent probe for the detection of hydrogen peroxide (H2O2) in biological systems. H2O2 is a reactive oxygen species that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and aging. 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can selectively detect H2O2 in the presence of other reactive oxygen species, making it a valuable tool for studying oxidative stress in biological systems.
Another potential application of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer and diabetes. 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to selectively inhibit PTP activity, making it a potential therapeutic agent for the treatment of PTP-related diseases.
属性
IUPAC Name |
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-6-12(7-5-11)16(20)18-19-17(21)14-9-8-13(22-2)10-15(14)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHUFLARBWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)